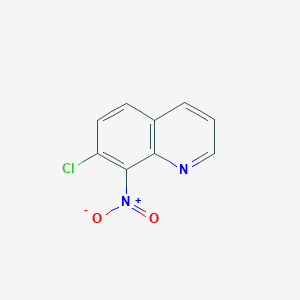

7-Chloro-8-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUOBCIEORMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332694 | |

| Record name | 7-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71331-02-7 | |

| Record name | 7-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Skraup Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, remains a powerful and relevant method for constructing this fundamental heterocyclic system from readily available anilines and glycerol.[3][4] This guide provides a detailed examination of the Skraup synthesis, intended for professionals in chemical research and drug development. It deconstructs the core reaction mechanism, explores the critical parameters influencing the reaction's outcome, and addresses the synthesis of functionally substituted quinolines. Furthermore, this document presents a field-proven experimental protocol, discusses modern modifications that enhance safety and efficiency, and summarizes key performance data. The objective is to equip the reader with the expert-level understanding required to effectively leverage this classic transformation in contemporary drug discovery programs.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug development.[5] Its rigid structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for engaging with biological targets. Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial, anticancer, and anti-inflammatory properties.[1][2] The continued exploration of new chemical entities based on this scaffold necessitates robust and versatile synthetic methodologies. While numerous methods exist for quinoline synthesis, the Skraup reaction's ability to construct the core from simple precursors ensures its lasting importance in the synthetic chemist's toolkit.[4][5]

The Skraup Synthesis: A Foundational Approach

The classic Skraup synthesis is a one-pot reaction that constructs the quinoline ring by heating an aromatic amine (typically a substituted aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4][6]

Core Reaction: Aniline + Glycerol --- (H₂SO₄, Oxidizing Agent) ---> Quinoline

The reaction is notoriously exothermic and can become violent if not properly controlled.[4][7] This vigor stems from the initial dehydration of glycerol, a strongly exothermic process driven by the concentrated sulfuric acid.

Core Reaction Mechanism: A Step-by-Step Deconstruction

Understanding the mechanism is paramount to controlling the reaction and predicting its outcome with substituted substrates. The process involves several distinct stages:

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[3][6][7] This is the primary exothermic step and the genesis of the reaction's hazardous reputation.

-

Michael Addition: The aniline, acting as a nucleophile, undergoes a conjugate (Michael) addition to the acrolein intermediate.[4][6][7] This forms a β-anilinopropionaldehyde derivative.

-

Electrophilic Cyclization: The strong acid catalyst protonates the carbonyl group of the aldehyde, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. This ring-closing step forms a 1,2-dihydroquinoline intermediate.[3]

-

Dehydration & Aromatization: The dihydroquinoline intermediate readily dehydrates under the acidic and high-temperature conditions. The final and critical step is the oxidation of this intermediate to the stable, aromatic quinoline ring system by the oxidizing agent.[3][6]

Below is a diagram illustrating the mechanistic pathway of the Skraup synthesis.

Controlling the Reaction: Key Parameters and Their Implications

Effective execution of the Skraup synthesis hinges on the careful control of its components and conditions.

-

Sulfuric Acid: Serves as both the catalyst for cyclization and the dehydrating agent for acrolein formation. Its concentration and rate of addition are critical for managing the reaction's exothermicity.

-

Oxidizing Agent: Nitrobenzene, corresponding to the aniline substrate, is a classic choice as it also acts as a solvent and its reduction product (aniline) can re-enter the reaction.[4][5] However, milder and less hazardous oxidizing agents like arsenic pentoxide or even air are sometimes used.[5] The choice of oxidant can significantly impact reaction safety and yield.

-

Moderators: Due to the violent nature of the reaction, moderators are often added. Ferrous sulfate (FeSO₄) is commonly employed to make the reaction smoother and less vigorous.[7] Boric acid has also been used to control the reaction rate.[8] The causal mechanism involves the complexation of intermediates, tempering the rate of decomposition and polymerization side reactions.

Synthesis of Substituted Quinolines: Regiochemistry

For drug development professionals, the synthesis of substituted quinolines is of primary interest. The substitution pattern on the final quinoline product is dictated by the starting aniline.

-

Ortho- and Para-Substituted Anilines: These substrates lead to a single, predictable quinoline product. For example, p-toluidine yields 6-methylquinoline.

-

Meta-Substituted Anilines: The outcome is more complex. A meta-substituted aniline can theoretically yield two different isomeric products (5-substituted and 7-substituted quinolines). The actual product ratio is often unpredictable and depends heavily on the electronic and steric nature of the substituent.[8] This ambiguity is a key limitation of the classic Skraup synthesis and necessitates careful product analysis and purification. Electron-donating groups tend to favor cyclization at the more sterically accessible para position (leading to the 7-substituted product), while electron-withdrawing groups may favor the ortho position (leading to the 5-substituted product).

Field-Proven Experimental Protocol: Synthesis of 6-Methoxyquinoline

This protocol describes a self-validating system where the rationale behind each step is clarified. The target, 6-methoxyquinoline, is a common building block in medicinal chemistry.

Reactants:

-

p-Anisidine (4-methoxyaniline): 12.3 g (0.1 mol)

-

Glycerol: 29.4 g (0.32 mol)

-

Nitrobenzene: 6.0 g (0.05 mol)

-

Concentrated Sulfuric Acid (98%): 25 mL

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 1.0 g

Step-by-Step Methodology:

-

Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-anisidine, glycerol, nitrobenzene, and ferrous sulfate.

-

Rationale: A three-necked flask allows for simultaneous stirring, reflux, and controlled addition of reagents. The mechanical stirrer is essential for maintaining a homogenous mixture in the viscous solution. Ferrous sulfate is added upfront as a moderator.[7]

-

-

Initial Mixing & Cooling: Begin vigorous stirring and place the flask in an ice-water bath to pre-cool the mixture.

-

Rationale: Pre-cooling is a critical safety measure to manage the initial, highly exothermic phase upon addition of sulfuric acid.

-

-

Acid Addition: Slowly add the concentrated sulfuric acid dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 100°C.

-

Rationale: Slow, controlled addition is the primary method for preventing a runaway reaction. Monitoring the temperature is non-negotiable for safety.

-

-

Heating & Reflux: Once the acid addition is complete, remove the ice bath and heat the mixture carefully using a heating mantle. Bring the reaction to a gentle reflux (approx. 140-150°C) and maintain for 3-4 hours.

-

Rationale: The elevated temperature is required to drive the cyclization and dehydration steps to completion.

-

-

Reaction Quenching & Basification: Allow the mixture to cool to below 80°C. Cautiously pour the reaction mixture into a large beaker containing 500 mL of cold water and ice. Make the solution strongly alkaline (pH > 10) by slowly adding a 40% aqueous sodium hydroxide solution while cooling and stirring.

-

Rationale: Quenching in water dilutes the acid and dissipates heat. Basification deprotonates the quinoline product, converting it from its water-soluble salt form to the free base, which is extractable into an organic solvent. This step must be done cautiously as it is also exothermic.

-

-

Workup & Extraction: Transfer the basic solution to a separatory funnel. Extract the product with dichloromethane or toluene (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Rationale: Multiple extractions ensure efficient recovery of the product. The brine wash removes residual water, and the drying agent removes the final traces of moisture before solvent evaporation.

-

-

Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 6-methoxyquinoline.

-

Rationale: Purification is essential to remove unreacted starting materials, the oxidizing agent, and any side products.

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Modern Modifications and Greener Alternatives

The harsh conditions of the traditional Skraup synthesis have prompted the development of more efficient and environmentally benign alternatives.

-

Microwave Irradiation: Using microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[1][3] This is attributed to efficient and rapid localized heating.

-

Ionic Liquids: Employing ionic liquids as the reaction medium can replace the need for concentrated sulfuric acid.[1][3] Some ionic liquids can act as both the solvent and the catalyst, and in some cases, an external oxidizing agent is not required.[1] This modification significantly improves the safety and environmental profile of the reaction.

Data Presentation: Comparative Yields in Skraup Synthesis

The yield of the Skraup synthesis is highly dependent on the substrate and reaction conditions. The following table summarizes reported yields for various substituted anilines.

| Substituted Aniline | Product | Oxidizing Agent | Yield (%) | Reference |

| Aniline | Quinoline | Nitrobenzene | 84-91% | [4] |

| m-Toluidine | 7-Methyl-8-nitroquinoline* | H₂SO₄/HNO₃ | - | [3] |

| p-Toluidine | 6-Methylquinoline | Arsenic Pentoxide | ~70% | - |

| m-Nitroaniline | 5-Nitro & 7-Nitroquinoline | Nitrobenzene | Mixture | [4] |

| p-Chloroaniline | 6-Chloroquinoline | Nitrobenzene | ~65% | - |

Note: This is a two-step synthesis starting with a Skraup reaction followed by nitration.

Conclusion: The Skraup Synthesis in Contemporary Drug Discovery

Despite being over a century old, the Skraup synthesis of quinolines remains a cornerstone of heterocyclic chemistry.[4] Its ability to construct the quinoline core from simple, inexpensive starting materials is a significant advantage. For researchers in drug development, a thorough grasp of its mechanism, its regiochemical nuances with substituted anilines, and the methods to control its powerful exothermicity is crucial. While modern, metal-catalyzed methods offer alternative routes, the Skraup reaction's fundamental utility persists.[9][10] The ongoing evolution of this classic transformation through greener methodologies like microwave assistance and ionic liquids ensures that it will continue to be an indispensable tool for generating the novel quinoline-based scaffolds that drive future pharmaceutical innovation.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Synthesis of quinolines. Organic Chemistry Portal.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- synthesis of quinoline derivatives and its applic

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.

- Preparation and Properties of Quinoline. Unknown Source.

- Quinoline. Unknown Source.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. iipseries.org [iipseries.org]

- 4. benchchem.com [benchchem.com]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinoline synthesis [organic-chemistry.org]

- 10. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of 7-Chloro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-8-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline family, a class of heterocyclic scaffolds of significant interest in medicinal chemistry. The unique electronic properties arising from the chloro and nitro substituents on the quinoline core make it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the structure, bonding, and physicochemical properties of this compound, supported by established experimental protocols for its synthesis and characterization, and insights from computational studies on analogous structures.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The introduction of substituents, such as halogens and nitro groups, can significantly modulate the biological activity, pharmacokinetic properties, and metabolic stability of the quinoline core. The chloro group can enhance lipophilicity and act as a leaving group in nucleophilic substitution reactions, while the nitro group is a strong electron-withdrawing group that can be reduced to a synthetically versatile amino group.[4]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar bicyclic aromatic system. The presence of the electronegative chlorine atom at the 7-position and the nitro group at the 8-position significantly influences the electron distribution within the quinoline ring.

Bond Lengths and Angles

Electronic Effects

The nitro group at the 8-position exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the quinoline ring system. The chlorine atom at the 7-position also has a -I effect, but a +M effect due to its lone pairs. These electronic influences are critical in determining the reactivity of the molecule, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic nitration of 7-chloroquinoline. A well-established method for the nitration of quinoline derivatives involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[4]

Experimental Protocol: Nitration of 7-Chloroquinoline

Materials:

-

7-Chloroquinoline

-

Fuming nitric acid

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful temperature control.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 40-60 minutes.[4]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until the product precipitates.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The electron-withdrawing effects of the chloro and nitro groups will cause the adjacent protons to be deshielded and resonate at a lower field (higher ppm).

¹³C NMR: The carbon NMR spectrum will provide information on each carbon atom in the molecule. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly deshielded.

A detailed interpretation of the NMR spectra requires comparison with spectra of structurally similar compounds and can be aided by computational predictions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H stretching | 3000 - 3100 |

| Asymmetric NO₂ stretching | 1500 - 1560 |

| Symmetric NO₂ stretching | 1335 - 1380 |

| C=C and C=N stretching (quinoline ring) | 1400 - 1600 |

| C-Cl stretching | 1000 - 1100 |

These values are approximate and can be influenced by the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (C₉H₅ClN₂O₂). The fragmentation pattern would likely involve the loss of the nitro group (as NO₂ or NO) and the chlorine atom.[1]

Computational Insights into Structure and Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.[6] While specific DFT studies on this compound are not widely published, analyses of related molecules like 8-chloroquinoline and 8-nitroquinoline provide valuable insights.[7]

Molecular Orbitals and Reactivity

DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP)

MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the region around the nitro group is expected to be highly electron-deficient (blue/positive potential), making it susceptible to nucleophilic attack or reduction. The nitrogen atom in the quinoline ring will be a site of negative potential (red/yellow).

Caption: Synthesis and Analysis Workflow for this compound.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in numerous bioactive compounds. The quinoline core is a well-known pharmacophore, and the presence of chloro and nitro substituents opens avenues for further chemical modification.

The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, which can be explored for various therapeutic targets. The 7-chloro substituent can be displaced by nucleophiles in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Derivatives of 8-hydroxyquinoline, which can be conceptually derived from 8-nitroquinolines, have shown promise as anticancer, antimicrobial, and neuroprotective agents, often through their ability to chelate metal ions.[3][8]

Conclusion

This compound is a synthetically valuable compound with significant potential in medicinal chemistry. Its structure and electronic properties, governed by the chloro and nitro substituents on the quinoline scaffold, make it a versatile building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, structural characterization, and potential applications, offering a foundation for further research and drug discovery efforts.

References

- A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ).

- Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.

- Barton, J. K., et al. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. (Source: Brieflands)

- Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 69-80.

- Application Notes: Synthesis of 7-Methyl-8-nitroquinoline. (2025). BenchChem. (Source: BenchChem)

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Charris, J., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14285–14298. (Source: Durham University)

- ChemicalBook. 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum. (Source: ChemicalBook)

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. (Source: PubMed Central)

- PubChem. 7-Chloro-8-hydroxyquinoline. (Source: PubChem)

- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. (Source: RSC Publishing)

- Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. (Source: MDPI)

- Malek, S., et al. (2025). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLOS ONE, 20(9), e0330743. (Source: PLOS)

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. (Source: TSI Journals)

- The preparation method of 7-chloro-8-quinoline carboxylic acid. Eureka | Patsnap.

- Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. TA Instruments. (Source: TA Instruments)

- Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate.

- Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. (Source: MDPI)

- Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. PubMed Central. (Source: PubMed Central)

- (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate.

- 7-Chloro-8-nitroisoquinoline | 78104-31-1. Benchchem. (Source: Benchchem)

- Supplementary Information. The Royal Society of Chemistry. (Source: The Royal Society of Chemistry)

- 3 Chemical structure of 8-nitroquinoline. ResearchGate.

Sources

- 1. 7-Chloro-8-nitroisoquinoline | 78104-31-1 | Benchchem [benchchem.com]

- 2. brieflands.com [brieflands.com]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Nitroquinolines

Abstract

Halogenated nitroquinolines represent a pivotal class of heterocyclic compounds, garnering significant attention in medicinal chemistry and drug development for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their physicochemical characteristics, which are profoundly influenced by the nature, position, and number of halogen and nitro group substituents on the quinoline scaffold. This guide provides a comprehensive exploration of the core physicochemical properties of halogenated nitroquinolines, including lipophilicity, solubility, acidity (pKa), and spectroscopic profiles. We delve into the theoretical underpinnings of these properties, present detailed, field-proven experimental protocols for their determination, and offer synthesized data to illustrate key structure-property relationships. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the rational design and optimization of quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives are known for a wide array of pharmacological activities, making them a cornerstone in the development of new therapeutic agents.[1] The introduction of substituents, particularly halogens and nitro groups, allows for the fine-tuning of the molecule's electronic, steric, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][3] Polysubstitution can enhance biological activity by improving target specificity, potency, and pharmacokinetic properties.[1] This guide focuses on the critical physicochemical properties that govern the drug-like behavior of this important class of molecules.

The Influence of Halogen and Nitro Substituents

The strategic placement of halogen atoms (F, Cl, Br, I) and nitro groups (-NO₂) on the quinoline ring is a fundamental strategy in medicinal chemistry to modulate a compound's properties.

-

Halogens: These substituents exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The overall impact depends on the halogen's identity and position. Halogen substitution significantly influences lipophilicity, metabolic stability, and binding interactions with biological targets.[4] For instance, halogenated 8-hydroxyquinolines have shown high antigrowth activity against various bacteria.[5]

-

Nitro Group: The nitro group is a strong electron-withdrawing group (-I and -R effects), which significantly impacts the electron density of the quinoline ring.[3][6] This electronic perturbation can alter the pKa of ionizable groups and influence the molecule's susceptibility to metabolic reactions.[6] The nitro group can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.

The interplay of these substituents dictates the overall physicochemical profile of the molecule, as we will explore in the subsequent sections.

Lipophilicity (LogP): A Key Determinant of Drug Action

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7]

A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[7] An optimal LogP is crucial for a drug's ability to cross biological membranes and reach its target.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for experimentally determining LogP.[7] It directly measures the partitioning of a compound between two immiscible phases.

-

Preparation of Phases: Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Dissolve a precisely weighed amount of the halogenated nitroquinoline in the water-saturated n-octanol to create a stock solution of known concentration.

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel), add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water (typically a 1:1 or 2:1 volume ratio).

-

Shake the vessel vigorously for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.

-

Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

-

Analysis:

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

Causality Insight: The pre-saturation of the solvents is a critical step to ensure that the partitioning of the analyte is the primary process being measured, minimizing any contributions from the mutual solubility of the solvents themselves. The choice of analytical method (HPLC-UV or LC-MS) depends on the compound's properties, such as its chromophore and ionization efficiency.

Structure-Lipophilicity Relationships

The introduction of halogens generally increases the lipophilicity of a molecule. The effect increases with the size and polarizability of the halogen (I > Br > Cl > F). The position of the nitro group also influences LogP, with its contribution being dependent on the intramolecular electronic environment.

| Compound | Substituents | Predicted LogP* |

| 5-Nitroquinoline | 5-NO₂ | 2.1 |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | 8-OH, 5-NO₂ | 1.8 |

| 5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol) | 5-Cl, 8-OH, 7-I | 3.5 |

| 7-Bromo-8-hydroxyquinoline | 7-Br, 8-OH | 2.9 |

| Predicted LogP values are estimations and can vary between different software. Experimental determination is crucial for accuracy.[10] |

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is another fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site.[11]

Experimental Determination of Solubility: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are often employed due to their high-throughput nature.[11][12] These assays measure the concentration of a compound in an aqueous buffer after being introduced from a DMSO stock solution.[11][12][13]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Plate Setup:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear-bottom microtiter plate.

-

Prepare serial dilutions if a concentration range is being tested.

-

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤1%).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound.[12][13]

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Trustworthiness Note: This protocol is self-validating by including positive and negative controls. A known poorly soluble compound (e.g., itraconazole) and a known highly soluble compound (e.g., caffeine) should be run in parallel to ensure the assay is performing as expected.

Acidity and Basicity (pKa): Governing Ionization

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[14] For drug molecules, pKa is a critical determinant of their solubility, permeability, and interaction with biological targets, as the ionization state affects these properties.[14][15] The quinoline nitrogen is basic, and other functional groups (like a hydroxyl group on 8-hydroxyquinolines) can be acidic.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[14][16] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH changes.[16][17]

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

-

Sample Preparation: Accurately weigh and dissolve the halogenated nitroquinoline in a suitable solvent system (often a co-solvent like methanol/water or DMSO/water for poorly soluble compounds). Ensure the final concentration is appropriate for detection (e.g., 1-5 mM).

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of basic compounds.[16]

-

-

Titration:

-

Add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.[16]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).[18]

-

Expertise Insight: The choice of co-solvent is critical and can influence the apparent pKa. It is essential to report the co-solvent system and its ratio when presenting pKa data. For compounds with multiple ionizable centers, the titration curve will exhibit multiple inflection points, allowing for the determination of each pKa.

Visualization of Experimental Workflows

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of halogenated nitroquinolines.[19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration patterns allow for the unambiguous assignment of the substitution pattern on the quinoline ring.[22][23]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural insights. The isotopic signature of halogens (especially Cl and Br) is a characteristic feature in the mass spectrum that aids in confirming their presence.[21]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the quinoline ring gives rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents.[21][22]

These techniques, used in concert, provide a comprehensive structural characterization of the synthesized compounds.[19]

Structure-Property-Activity Relationship (SPAR) and Biological Implications

The physicochemical properties discussed are not merely academic descriptors; they are direct determinants of a molecule's biological activity.

For example, Nitroxoline (8-hydroxy-5-nitroquinoline), an established antibiotic, demonstrates how these properties converge.[24] Its ability to chelate divalent metal ions like Fe²⁺ and Zn²⁺ is central to its antimicrobial and anticancer activities.[24] This chelation is dependent on the pKa of the 8-hydroxyl group and the quinoline nitrogen. Its lipophilicity and solubility govern its ability to penetrate bacterial biofilms and cancer cells to exert this effect.[24] Studies have shown that nitroxoline's mechanism of action involves acting as a metallophore, inducing copper and zinc intoxication in bacterial cells.[25] Its derivatives are being explored to combat resistant bacterial infections.[26]

Caption: Interplay of physicochemical properties and biological activity.

Conclusion

The physicochemical properties of halogenated nitroquinolines are intricately linked to their molecular structure and are paramount to their function as therapeutic agents. A thorough understanding and precise measurement of lipophilicity, solubility, and pKa are essential for the rational design of new drug candidates. The experimental protocols and structure-property insights provided in this guide offer a robust framework for researchers in the field. By systematically modulating these properties through synthetic chemistry and evaluating their impact with the described methodologies, the scientific community can continue to unlock the full therapeutic potential of the halogenated nitroquinoline scaffold.

References

-

Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Lipophilicity Parameters of Analyzed Compounds with the log P Values... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Nitroxoline. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Texas A&M University-Commerce. Retrieved January 25, 2026, from [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 25, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved January 25, 2026, from [Link]

-

Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2024). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020). Semantic Scholar. Retrieved January 25, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 25, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 25, 2026, from [Link]

-

Nitroxoline: repurposing its antimicrobial to antitumor application*. (2019). Semantic Scholar. Retrieved January 25, 2026, from [Link]

-

The halogenated 8 hydroxyquinolines. (2008). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2020). MDPI. Retrieved January 25, 2026, from [Link]

-

In vitro solubility assays in drug discovery. (2021). PubMed. Retrieved January 25, 2026, from [Link]

-

Substituent effect on electronic structures of halonitrobenzenes. (2008). PubMed. Retrieved January 25, 2026, from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace. Retrieved January 25, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 25, 2026, from [Link]

-

Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. (2025). PubMed Central. Retrieved January 25, 2026, from [Link]

-

IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. (2023). YouTube. Retrieved January 25, 2026, from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

-

4-Nitroquinoline 1-oxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

-

Synthesis and Properties of Halogen Derivatives of (SN)x and (CH)x. (n.d.). DTIC. Retrieved January 25, 2026, from [Link]

-

Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review. (2024). PubMed. Retrieved January 25, 2026, from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved January 25, 2026, from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. Retrieved January 25, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers. Retrieved January 25, 2026, from [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2025). Retrieved January 25, 2026, from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). Retrieved January 25, 2026, from [Link]

-

8-Nitroquinoline. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

(PDF) Nitroxoline: Repurposing its antimicrobial to antitumor application. (2019). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Measurement of pKa by Potentiometry. (2021). YouTube. Retrieved January 25, 2026, from [Link]

-

5: Organic Spectrometry. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

“STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (n.d.). AWS. Retrieved January 25, 2026, from [Link]

-

4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. lair.etamu.edu [lair.etamu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. agilent.com [agilent.com]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. blog.metrohmusa.com [blog.metrohmusa.com]

- 18. scispace.com [scispace.com]

- 19. lehigh.edu [lehigh.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Nitroxoline - Wikipedia [en.wikipedia.org]

- 25. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 7-Chloro-8-nitroquinoline

Abstract

This technical guide provides a comprehensive, first-principles approach to the prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 7-chloro-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Directed at researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to elucidate the causal mechanisms behind predicted chemical shifts and coupling patterns. By systematically analyzing the electronic effects of the quinoline core, the chloro substituent, and the nitro group, we construct a detailed, proton-by-proton forecast of the ¹H NMR spectrum. This guide serves as a robust framework for spectral interpretation, structural verification, and the strategic design of related molecular entities.

Foundational Principles of ¹H NMR Spectral Prediction

The accurate prediction of a ¹H NMR spectrum is a cornerstone of modern chemical analysis, enabling the structural elucidation of novel compounds and the confirmation of synthetic products. The process relies on understanding three core principles:

-

Chemical Shift (δ): The resonance frequency of a proton is highly sensitive to its local electronic environment. Electron-donating groups increase the electron density around a proton, "shielding" it from the external magnetic field and causing it to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups "deshield" protons, causing them to resonate at a higher chemical shift (downfield).[1]

-

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons influence each other's magnetic fields, leading to the splitting of signals into multiplets. The spacing between these split lines, the coupling constant (J), provides critical information about the connectivity and dihedral angles between protons.

-

The Principle of Additivity: For substituted aromatic systems, the chemical shift of a proton can be reasonably approximated by starting with the chemical shift of the corresponding proton in the unsubstituted parent compound and adding incremental contributions (Substituent Chemical Shifts, or SCS) for each substituent on the ring.[2][3] This guide will leverage this principle as its core predictive tool.

The logical workflow for this predictive analysis is outlined below.

Caption: Structure of this compound with proton numbering.

Table 1: Experimental ¹H NMR Data for Unsubstituted Quinoline (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-2 | 8.90 |

| H-3 | 7.38 |

| H-4 | 8.12 |

| H-5 | 7.75 |

| H-6 | 7.52 |

| H-7 | 7.65 |

| H-8 | 8.08 |

Source: Data compiled from standard spectral databases and literature sources.

Analysis of Substituent Effects

The predictive power of our analysis hinges on accurately quantifying the influence of the chloro and nitro groups on the quinoline scaffold.

The 7-Chloro Substituent

The chlorine atom at the C-7 position exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework, causing a general deshielding effect on nearby protons.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is strongest at the ortho and para positions.

For halogens, the inductive effect typically dominates. By comparing the spectra of quinoline and 7-chloroquinoline, we can deduce the approximate SCS values for the 7-chloro group. The most significant impact is on the ortho protons, H-6 and H-8.

The 8-Nitro Substituent

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry.

-

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms strongly pull electron density through the sigma bonds.

-

Resonance Effect (-R): The entire group effectively withdraws electron density from the aromatic π-system, causing significant deshielding, especially at the ortho and para positions.

This powerful deshielding will dramatically increase the chemical shift of its ortho proton, H-7 (which is substituted by Cl in our target molecule), and its peri proton, H-2. The data from 8-nitroquinoline is crucial for quantifying this large downfield shift. [4][5]

Step-by-Step Prediction for this compound

We will now synthesize the baseline data and substituent effects to predict the spectrum for each of the five remaining protons. The fundamental equation for this prediction is:

**δ_predicted ≈ δ_quinoline + Δδ_(7-Cl) + Δδ_(8-NO₂) **

Where Δδ represents the change in chemical shift induced by the substituent at a given position.

Prediction for H-2

-

Baseline: The H-2 proton of quinoline is at 8.90 ppm .

-

7-Cl Effect: The chloro group is distant, so its effect on H-2 is minimal, estimated at < +0.05 ppm.

-

8-NO₂ Effect: The nitro group is in a "peri" position to H-2. This spatial proximity and the group's strong electron-withdrawing nature will cause significant deshielding. Based on data from 8-nitro-substituted systems, this effect can be estimated to be between +0.40 and +0.60 ppm.

-

Predicted Shift: 8.90 + 0.05 + 0.50 = ~9.45 ppm .

-

Predicted Multiplicity: H-2 is coupled to H-3 (³J, ortho coupling) and H-4 (⁴J, meta coupling). It will appear as a doublet of doublets (dd) .

Prediction for H-3

-

Baseline: The H-3 proton of quinoline is at 7.38 ppm .

-

7-Cl Effect: The chloro group is very distant, leading to a negligible effect (< +0.02 ppm).

-

8-NO₂ Effect: The nitro group is also distant, with a minimal electronic effect on H-3, estimated at < +0.10 ppm.

-

Predicted Shift: 7.38 + 0.02 + 0.10 = ~7.50 ppm .

-

Predicted Multiplicity: H-3 is coupled to H-2 (³J, ortho) and H-4 (³J, ortho). It will appear as a doublet of doublets (dd) .

Prediction for H-4

-

Baseline: The H-4 proton of quinoline is at 8.12 ppm .

-

7-Cl Effect: The effect is negligible (< +0.02 ppm).

-

8-NO₂ Effect: The nitro group is para to the C4a-C8a bond, exerting a moderate deshielding effect on the entire pyridine ring. We estimate this effect to be between +0.15 and +0.25 ppm.

-

Predicted Shift: 8.12 + 0.02 + 0.20 = ~8.34 ppm .

-

Predicted Multiplicity: H-4 is coupled to H-3 (³J, ortho) and H-2 (⁴J, meta). It will appear as a doublet of doublets (dd) .

Prediction for H-5

-

Baseline: The H-5 proton of quinoline is at 7.75 ppm .

-

7-Cl Effect: The chloro group is in the meta position to H-5. The effect is weakly deshielding, estimated at +0.10 ppm.

-

8-NO₂ Effect: The nitro group is para to H-5. Its strong -R effect will cause significant deshielding, estimated to be between +0.30 and +0.40 ppm.

-

Predicted Shift: 7.75 + 0.10 + 0.35 = ~8.20 ppm .

-

Predicted Multiplicity: H-5 is coupled only to H-6 (³J, ortho). It will appear as a doublet (d) .

Prediction for H-6

-

Baseline: The H-6 proton of quinoline is at 7.52 ppm .

-

7-Cl Effect: The chloro group is ortho to H-6, causing a moderate deshielding effect, estimated at +0.20 ppm.

-

8-NO₂ Effect: The nitro group is meta to H-6, causing a moderate deshielding effect, estimated at +0.25 ppm.

-

Predicted Shift: 7.52 + 0.20 + 0.25 = ~7.97 ppm .

-

Predicted Multiplicity: H-6 is coupled only to H-5 (³J, ortho). It will appear as a doublet (d) .

Summary of Predicted ¹H NMR Spectrum

The following table consolidates our predictions for the ¹H NMR spectrum of this compound. The coupling constants are estimated based on typical values for quinoline systems.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.45 | dd | ³J₂₃ ≈ 4.5 Hz, ⁴J₂₄ ≈ 1.7 Hz |

| H-3 | ~7.50 | dd | ³J₃₂ ≈ 4.5 Hz, ³J₃₄ ≈ 8.5 Hz |

| H-4 | ~8.34 | dd | ³J₄₃ ≈ 8.5 Hz, ⁴J₄₂ ≈ 1.7 Hz |

| H-5 | ~8.20 | d | ³J₅₆ ≈ 9.0 Hz |

| H-6 | ~7.97 | d | ³J₆₅ ≈ 9.0 Hz |

Recommended Experimental Protocol for Verification

To validate the predictions outlined in this guide, the following experimental procedure is recommended.

Objective: To acquire high-resolution ¹H NMR data for a synthesized sample of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (adjust for sample concentration)

-

Temperature: 298 K

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling constants.

Conclusion

This guide has detailed a systematic, evidence-based approach to predicting the ¹H NMR spectrum of this compound. By integrating the known spectral data of the parent quinoline heterocycle with an analysis of substituent effects, we have generated a comprehensive and scientifically grounded prediction for each proton's chemical shift and multiplicity. The predicted spectrum is characterized by a significant downfield shift of all protons compared to the parent quinoline, with H-2 being the most deshielded proton due to its proximity to both the heterocyclic nitrogen and the peri-nitro group. This in-depth analysis not only provides a valuable reference for chemists working with this compound but also demonstrates a robust methodology applicable to the structural elucidation of other complex substituted heterocycles.

References

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyasia.com [spectroscopyasia.com]

- 4. 8-Nitroquinoline(607-35-2) 1H NMR [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

FT-IR analysis of 7-Chloro-8-nitroquinoline

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of 7-Chloro-8-nitroquinoline

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis sectors, this document moves beyond a simple standard operating procedure. It delves into the causal reasoning behind methodological choices, the theoretical underpinnings of the spectral features, and a detailed protocol for acquiring and interpreting the FT-IR spectrum. We establish a self-validating experimental workflow, from sample handling to data analysis, ensuring the generation of reliable and reproducible results for compound identification and purity assessment.

Introduction: The Analytical Imperative for this compound

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinoline derivatives are foundational to a range of therapeutic agents, including antimalarial and anticancer drugs.[1] The specific functionalization of the quinoline core with a chloro group at the 7-position and a nitro group at the 8-position creates a versatile chemical intermediate, ripe for further synthetic transformations.[2]

Given its role as a critical building block, verifying the identity and purity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[3] By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of its constituent chemical bonds. This guide will elucidate the principles and practices required to leverage FT-IR spectroscopy for the definitive characterization of this compound.

Theoretical Foundation: Predicting the Vibrational Landscape

The FT-IR spectrum of this compound is dictated by the vibrational modes of its specific functional groups. A change in the dipole moment during vibration is a prerequisite for a bond to be IR active.[4] The key functional groups in this compound—the aromatic quinoline core, the nitro group (NO₂), and the carbon-chlorine bond (C-Cl)—each possess characteristic absorption frequencies.

-

Aromatic Quinoline Core: The core structure is a bicyclic heteroaromatic system. Its spectrum will be characterized by several distinct vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹.[5]

-

C=C and C=N Ring Stretching: The stretching of the carbon-carbon and carbon-nitrogen double bonds within the fused rings gives rise to a series of medium-to-strong bands in the 1625-1430 cm⁻¹ region.[5][6]

-

C-H Bending: Out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring and appear in the 900-670 cm⁻¹ "fingerprint" region.

-

-

Nitro Group (NO₂): The nitro group is one of the most strongly IR-active functional groups due to the high polarity of the N-O bonds. Its presence is confirmed by two prominent and unmistakable stretching vibrations:[4]

-

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration for aryl chlorides typically produces a strong band in the 1100-800 cm⁻¹ range. Its exact position can be influenced by the overall electronic structure of the molecule.

The following diagram illustrates the molecular structure of the target analyte.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the molecule's functional groups.

Summary of Expected FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

| 3100 - 3000 | C-H Stretching | Medium to Weak | Aromatic (Quinoline) |

| 1620 - 1570 | C=C and C=N Ring Stretching | Medium to Strong | Aromatic (Quinoline) |

| 1550 - 1475 | N-O Asymmetric Stretching | Strong | Nitro (NO₂) Group |

| 1500 - 1400 | C=C Ring Stretching | Medium | Aromatic (Quinoline) |

| 1360 - 1290 | N-O Symmetric Stretching | Strong | Nitro (NO₂) Group |

| 1100 - 800 | C-Cl Stretching | Strong | Aryl Halide (C-Cl) |

| 900 - 670 | C-H Out-of-Plane Bending | Strong to Medium | Aromatic (Quinoline) |

Table 1: Predicted characteristic FT-IR absorption bands for this compound.

Key Diagnostic Peaks: The most definitive evidence for the successful synthesis or identification of this compound will be the presence of the two very strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretches. [4][7]The presence of aromatic C-H stretches above 3000 cm⁻¹ and the complex pattern of bands in the 1620-1400 cm⁻¹ region will confirm the quinoline backbone. [5]The C-Cl stretch, while strong, may overlap with C-H bending modes in the fingerprint region and requires careful assignment.

The diagram below illustrates the relationship between the molecule's functional groups and their expected spectral regions.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and identity confirmation of this compound. By understanding the theoretical basis for the molecule's vibrational modes and employing a robust experimental protocol such as the ATR method described herein, researchers can generate high-fidelity spectra. The definitive identification hinges on recognizing the characteristic strong absorptions of the aromatic nitro group in conjunction with the spectral features of the chloro-substituted quinoline core. This guide provides the foundational knowledge and practical steps to confidently apply FT-IR analysis in any research, development, or quality assurance setting involving this important chemical intermediate.

References

-

PubChem. 7-Chloroquinolin-8-amine. National Center for Biotechnology Information. Available from: [Link]

-

Lochmann, H., & Knorr, A. (2001). Assessment of ftir spectrometry for pesticide screening of aqueous samples. Analytical and Bioanalytical Chemistry, 371, 463-470. Available from: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry. Available from: [Link]

-

ResearchGate. FTIR spectra of quinoline derivative. Available from: [Link]

-

Stavri, M., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3169. Available from: [Link]

-

ResearchGate. The solid state FT‐IR spectra of nitro compounds. Available from: [Link]

-

Oprean, R., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 744-748. Available from: [Link]

-

ResearchGate. Assessment of FTIR spectrometry for pesticide screening of aqueous samples. Available from: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

-

International Journal of Multidisciplinary Research and Development. (2016). Detection and Identification of organics by FTIR and GC-MS Techniques. Available from: [Link]

-

El-Faham, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. Available from: [Link]

-

Mary, Y. S., et al. (2014). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 30(2), 631-641. Available from: [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14234-14247. Available from: [Link]

-

Singh, G., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15598. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scialert.net [scialert.net]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 7-methoxy-8-nitroquinoline via Nucleophilic Aromatic Substitution

Abstract: This document provides a detailed protocol and technical insights for the synthesis of 7-methoxy-8-nitroquinoline from 7-chloro-8-nitroquinoline. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the synthesis of functionalized aromatic compounds. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a robust methodology, mechanistic understanding, and practical advice for a successful and safe execution.

Introduction and Scientific Context

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted compound, 7-methoxy-8-nitroquinoline, serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The introduction of a methoxy group at the 7-position can significantly alter the electronic and steric properties of the quinoline scaffold, influencing its biological activity and metabolic profile.

The conversion of this compound to 7-methoxy-8-nitroquinoline is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process is highly effective due to the electronic architecture of the starting material. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the C8 position, ortho to the C7-chloro substituent, is critical. This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, making the displacement of the chloride leaving group feasible under relatively mild conditions.

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions[1].

-

Nucleophilic Attack: The reaction is initiated by the attack of the methoxide ion (CH₃O⁻), a potent nucleophile, on the carbon atom bearing the chlorine atom (C7). This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted during this stage[1].

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization, lowering the activation energy of the reaction.

-

Rearomatization: In the final, rapid step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final product, 7-methoxy-8-nitroquinoline.

The mechanism is visualized in the diagram below.

Caption: The addition-elimination mechanism for the SNAr reaction.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitutions on nitro-activated chloroquinolines[2].

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >98% Purity | Sigma-Aldrich | Starting material. |

| Sodium Methoxide (solid) | >95% Purity | Gelest, TCI | Nucleophile source. Handle under inert gas |

| Anhydrous Methanol (MeOH) | ACS Grade, <0.005% H₂O | Fisher Scientific | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Deionized Water | High Purity | In-house | For workup. |

| Brine (Saturated NaCl solution) | N/A | In-house | For extraction wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography (if needed). |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

Equipment

-

Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

-

Reflux condenser with inert gas (N₂ or Ar) inlet.

-

Heating mantle with a temperature controller.

-

Separatory funnel (250 mL).

-

Rotary evaporator.

-

Standard laboratory glassware.

-

Vacuum filtration apparatus (Büchner funnel).

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.00 g, 4.79 mmol, 1.0 eq.).

-

Add anhydrous methanol (30 mL) to dissolve the starting material with magnetic stirring.

-

-

Addition of Nucleophile:

-

Carefully add solid sodium methoxide (0.39 g, 7.19 mmol, 1.5 eq.) to the solution in portions. Note: The addition may be slightly exothermic.

-

The use of a slight excess of the nucleophile ensures the complete consumption of the starting material[2].

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65 °C) using a heating mantle.

-

Maintain the reaction at reflux with vigorous stirring for 6-8 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

-

Workup and Isolation:

-

Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between dichloromethane (50 mL) and deionized water (50 mL) in a separatory funnel.

-

Separate the layers and extract the aqueous layer with additional dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product often precipitates as a solid upon workup. It can be purified by recrystallization from a suitable solvent such as ethanol or by washing the collected solid with cold ethanol to remove impurities[3].

-

If further purification is required, perform column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Quantitative Data Summary

| Parameter | Value |

| This compound | 1.00 g (4.79 mmol, 1.0 eq.) |

| Sodium Methoxide | 0.39 g (7.19 mmol, 1.5 eq.) |

| Anhydrous Methanol | 30 mL |

| Reaction Temperature | ~65 °C (Reflux) |

| Reaction Time | 6 - 8 hours |

| Expected Product | 7-methoxy-8-nitroquinoline |

| Molecular Formula | C₁₀H₈N₂O₃[4] |

| Molecular Weight | 204.18 g/mol [4] |

| Theoretical Yield | 0.98 g |

| Expected Appearance | Solid (e.g., yellow or off-white) |

Experimental Workflow

The entire process, from setting up the reaction to obtaining the final product, is outlined below.

Caption: A summary of the experimental workflow for the synthesis.

Safety and Handling